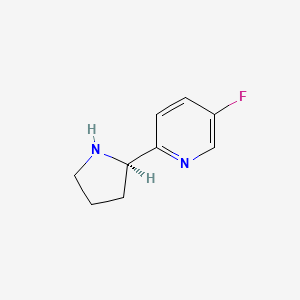![molecular formula C74H92N8Zn2 B13670757 [|I-[[5,5'-(1,2-Ethanediyl)bis[2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]](4-)]]zinc](/img/structure/B13670757.png)
[|I-[[5,5'-(1,2-Ethanediyl)bis[2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]](4-)]]zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [|I-[5,5’-(1,2-Ethanediyl)bis[2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]]]zinc is a complex organometallic compound. It belongs to the class of porphyrins, which are macrocyclic compounds known for their role in biological systems, such as hemoglobin and chlorophyll. This particular compound features a zinc ion coordinated to a porphyrin ring, which is further modified by ethane bridges and octaethyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [|I-[5,5’-(1,2-Ethanediyl)bis[2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]]]zinc typically involves the following steps:
Formation of the Porphyrin Ring: This is achieved through the condensation of pyrrole and aldehyde derivatives under acidic conditions.
Metalation: The porphyrin ring is then treated with a zinc salt, such as zinc acetate, in a suitable solvent like chloroform or methanol, to introduce the zinc ion into the macrocycle.
Ethane Bridging and Substitution:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl groups on the porphyrin ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, Grignard reagents, and organolithium compounds.
Major Products
Oxidation: Formation of oxidized porphyrin derivatives.
Reduction: Reduced porphyrin compounds with altered electronic properties.
Substitution: Functionalized porphyrin derivatives with various substituents.
Applications De Recherche Scientifique
Chemistry
In chemistry, [|I-[5,5’-(1,2-Ethanediyl)bis[2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]]]zinc is used as a catalyst in organic reactions, particularly in oxidation and reduction processes. Its unique structure allows it to facilitate electron transfer reactions efficiently.
Biology
In biological research, this compound is studied for its potential role in mimicking natural metalloproteins. It is used in studies related to enzyme catalysis and electron transport chains.
Medicine
In medicine, [|I-[5,5’-(1,2-Ethanediyl)bis[2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]]]zinc is explored for its potential in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for targeted cancer therapy.
Industry
Industrially, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties are harnessed to improve the efficiency of these materials.
Mécanisme D'action
The mechanism of action of [|I-[5,5’-(1,2-Ethanediyl)bis[2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]]]zinc involves its ability to coordinate with various substrates and facilitate electron transfer. The zinc ion at the center of the porphyrin ring plays a crucial role in stabilizing reaction intermediates and lowering the activation energy of reactions. The compound interacts with molecular targets through coordination bonds and π-π interactions, influencing pathways involved in oxidation-reduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [|I-[5,5’-(1,2-Ethanediyl)bis[2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]]]copper : Similar structure but with a copper ion instead of zinc. It exhibits different catalytic properties and electronic behavior.
- [|I-[5,5’-(1,2-Ethanediyl)bis[2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]]]iron : Contains an iron ion, often used in studies related to heme proteins and oxygen transport.
Uniqueness
The uniqueness of [|I-[5,5’-(1,2-Ethanediyl)bis[2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]]]zinc lies in its specific electronic properties and stability, making it particularly effective in catalytic and photodynamic applications. Its ability to generate reactive oxygen species upon light activation sets it apart from its copper and iron counterparts, making it highly valuable in medical and industrial applications.
Propriétés
Formule moléculaire |
C74H92N8Zn2 |
|---|---|
Poids moléculaire |
1224.3 g/mol |
Nom IUPAC |
dizinc;2,3,7,8,12,13,17,18-octaethyl-5-[2-[(1Z,4Z,9Z,15Z)-2,3,7,8,12,13,17,18-octaethyl-11,14-dihydroporphyrin-21,23-diid-5-yl]ethyl]porphyrin-22,24-diide |
InChI |
InChI=1S/C74H92N8.2Zn/c1-17-41-45(21-5)63-37-67-49(25-9)53(29-13)71(79-67)57(72-54(30-14)50(26-10)68(80-72)38-64-46(22-6)42(18-2)60(76-64)35-59(41)75-63)33-34-58-73-55(31-15)51(27-11)69(81-73)39-65-47(23-7)43(19-3)61(77-65)36-62-44(20-4)48(24-8)66(78-62)40-70-52(28-12)56(32-16)74(58)82-70;;/h35-40,59,63H,17-34H2,1-16H3;;/q-4;2*+2/b60-35-,61-36?,62-36?,65-39?,66-40?,67-37-,68-38-,69-39?,70-40?,72-57-,73-58?,74-58?;; |
Clé InChI |
NBJIPZARCJNUCS-VKPRZAIJSA-N |
SMILES isomérique |
CCC1=C(C2/C=C\3/C(=C(C(=N3)/C(=C\4/C(=C(/C(=C/C5=N/C(=C\C1[N-]2)/C(=C5CC)CC)/[N-]4)CC)CC)/CCC6=C7C(=C(C(=N7)C=C8C(=C(C(=CC9=NC(=CC1=C(C(=C6[N-]1)CC)CC)C(=C9CC)CC)[N-]8)CC)CC)CC)CC)CC)CC)CC.[Zn+2].[Zn+2] |
SMILES canonique |
CCC1=C(C2C=C3C(=C(C(=N3)C(=C4C(=C(C(=CC5=NC(=CC1[N-]2)C(=C5CC)CC)[N-]4)CC)CC)CCC6=C7C(=C(C(=N7)C=C8C(=C(C(=CC9=NC(=CC1=C(C(=C6[N-]1)CC)CC)C(=C9CC)CC)[N-]8)CC)CC)CC)CC)CC)CC)CC.[Zn+2].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(Chloromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13670682.png)
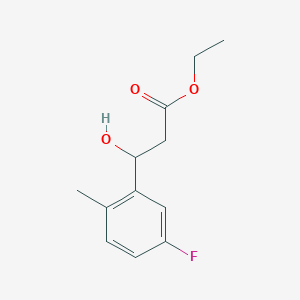
![Methyl 7-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13670689.png)
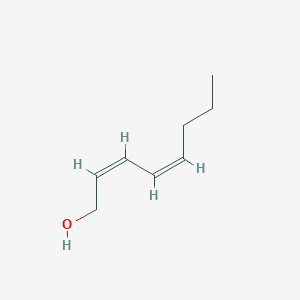
![(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B13670708.png)
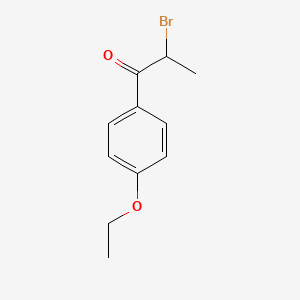
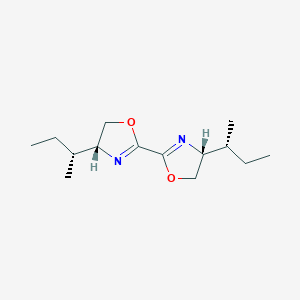
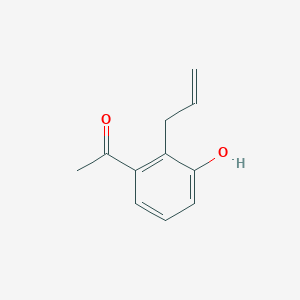
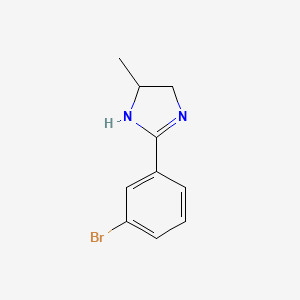
![4-Bromo-3-(bromomethyl)-6-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13670747.png)
